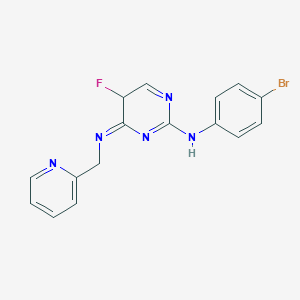
N-(4-bromophenyl)-5-fluoro-4-(pyridin-2-ylmethylimino)-5H-pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-5-fluoro-4-(pyridin-2-ylmethylimino)-5H-pyrimidin-2-amine is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry and material science. This compound features a pyrimidine core substituted with a bromophenyl group, a fluorine atom, and a pyridin-2-ylmethylimino group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-5-fluoro-4-(pyridin-2-ylmethylimino)-5H-pyrimidin-2-amine typically involves multi-step organic reactions. One common approach is the condensation of 4-bromobenzaldehyde with 2-aminopyridine to form an intermediate Schiff base, which is then cyclized with a fluorinated pyrimidine derivative under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-5-fluoro-4-(pyridin-2-ylmethylimino)-5H-pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines and other derivatives.
Cyclization: The pyrimidine ring can participate in cyclization reactions to form fused heterocycles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions include various substituted derivatives, oxidized products, and reduced amines, which can be further utilized in different applications .
Scientific Research Applications
Medicinal Chemistry: As a lead compound for the development of new antimicrobial and anticancer agents due to its ability to inhibit specific enzymes and pathways in pathogens and cancer cells.
Material Science: As a building block for the synthesis of advanced materials with unique electronic and optical properties.
Biological Research: For studying the interactions of heterocyclic compounds with biological macromolecules and their effects on cellular processes.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-5-fluoro-4-(pyridin-2-ylmethylimino)-5H-pyrimidin-2-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and disrupting essential biological pathways. This can lead to the inhibition of cell growth and proliferation in cancer cells or the suppression of microbial growth in pathogens .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
N-(4-bromophenyl)thiazol-2-yl derivatives: Known for their antimicrobial and anticancer activities.
Pyrazolo[3,4-d]pyrimidine derivatives: Studied for their potential as CDK2 inhibitors in cancer therapy.
Uniqueness
N-(4-bromophenyl)-5-fluoro-4-(pyridin-2-ylmethylimino)-5H-pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the pyridin-2-ylmethylimino group enhances its binding affinity to molecular targets and its stability under physiological conditions.
Properties
Molecular Formula |
C16H13BrFN5 |
|---|---|
Molecular Weight |
374.21 g/mol |
IUPAC Name |
N-(4-bromophenyl)-5-fluoro-4-(pyridin-2-ylmethylimino)-5H-pyrimidin-2-amine |
InChI |
InChI=1S/C16H13BrFN5/c17-11-4-6-12(7-5-11)22-16-21-10-14(18)15(23-16)20-9-13-3-1-2-8-19-13/h1-8,10,14H,9H2,(H,20,22,23) |
InChI Key |
FBPRVCUFGQGRFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CN=C2C(C=NC(=N2)NC3=CC=C(C=C3)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


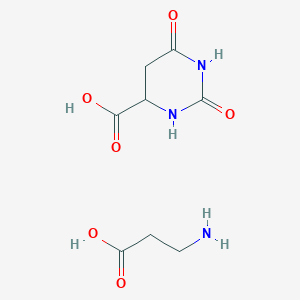
![2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B12344471.png)
![Isoxazolo[5,4-c][2,7]naphthyridine-7(5H)-carboxylic acid, 4,6,8,9-tetrahydro-1-methyl-5-oxo-, phenylmethyl ester](/img/structure/B12344479.png)
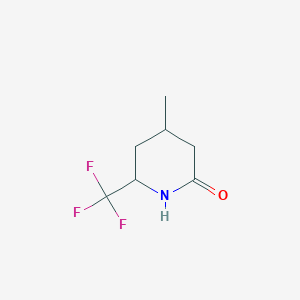
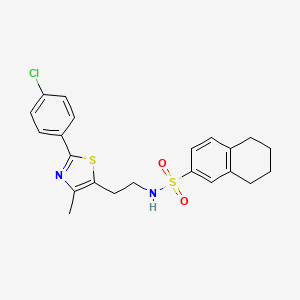
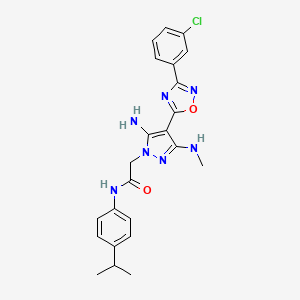
![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B12344505.png)
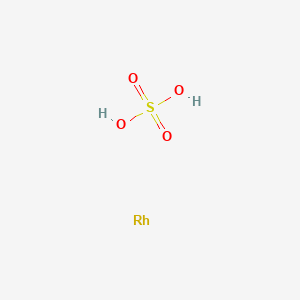
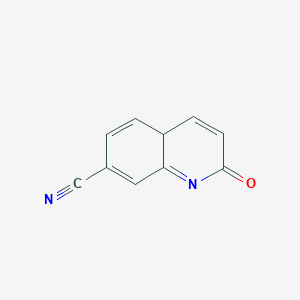
![calcium;(2S)-2-[[4-[(2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B12344548.png)
![11-(4-Butoxyphenyl)-5-{[(4-tert-butylphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B12344549.png)

![tetrasodium;3-[[4-[[4-[(2E)-2-(6-amino-1-oxo-3-sulfonatonaphthalen-2-ylidene)hydrazinyl]-6-sulfonatonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12344559.png)
![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12344561.png)
